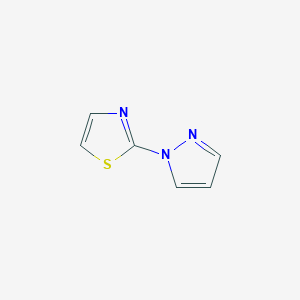![molecular formula C6H8N2OS B047148 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one CAS No. 124187-74-2](/img/structure/B47148.png)
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one, often involves multi-component reactions that allow for the efficient assembly of complex molecules from simpler precursors. Techniques such as one-pot, three-component synthesis under solvent-free conditions or using specific catalysts have been highlighted for their efficiency and environmental benefits. For example, a one-pot, three-component synthesis under solvent-free conditions has been successfully applied to synthesize bridgehead-fused systems with excellent yields (Adib et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray crystallography, provides insights into the conformation, bonding, and overall geometry of pyrazole derivatives. The structural characterization often reveals significant aspects such as dihedral angles, crystal packing, and intermolecular interactions which are crucial for understanding the compound's reactivity and properties. For instance, structural characterization through X-ray diffraction studies has been utilized to examine the conformation and crystal packing of novel pyrazole derivatives (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives encompasses a range of reactions, including cycloadditions, Michael addition reactions, and other transformations that lead to highly functionalized heterocyclic compounds. These reactions are pivotal for diversifying the chemical space accessible by pyrazole cores and for the synthesis of compounds with potential biological activity. For example, the use of n-tetrabutylammonium tribromide as a catalyst has been reported to facilitate tandem Knoevenagel–Michael reactions for the synthesis of dihydrochromenopyrazoles, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Ghosh & Khan, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the applicability of pyrazole derivatives in various domains. These properties are often studied through techniques like thermal analysis, solubility tests, and differential scanning calorimetry, providing valuable data for material science and pharmaceutical applications. For example, the thermal decomposition and crystalline structure of pyrazole derivatives have been explored to understand their stability and potential use in material applications (Kumara et al., 2018).
Scientific Research Applications
Synthetic and Characterization Studies
Research on pyrazole derivatives, such as the synthesis and characterization of novel compounds, is a foundational aspect of chemical science. For example, Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, focusing on its crystal structure, molecular interactions, and theoretical analysis. This study highlights the intricate relationship between molecular structure and physical properties, which is crucial for the development of new materials and pharmaceuticals (Kumara et al., 2018).
Catalysis and Synthesis Applications
The use of pyrazole derivatives in catalysis and as intermediates in organic synthesis is another significant area of research. Hazeri et al. (2014) described an efficient method for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using a starch solution as a catalyst. This work illustrates the importance of pyrazole derivatives in facilitating chemical reactions, showcasing their role in green chemistry and sustainable practices (Hazeri et al., 2014).
Photophysical Properties and Applications
The study of photophysical properties and the development of materials for optical applications is another area where pyrazole derivatives show potential. Pla et al. (2014) explored the use of 5-(methylthio)tetrazoles, a class of compounds related to pyrazoles, in the stereoselective synthesis of polycyclic pyrazolines. Their work, highlighting the utility of these compounds in synthesizing materials with desirable optical properties, points to the potential application of 1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one in similar contexts (Pla et al., 2014).
Biological Activity and Medicinal Chemistry
Pyrazole derivatives are also extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The research by Kanakaraju et al. (2013) on the synthesis and antimicrobial evaluation of fused pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines and diazepines showcases the potential medicinal applications of pyrazole-related compounds. Such studies contribute to the development of new drugs and therapeutic agents, highlighting the relevance of chemical research in addressing health-related challenges (Kanakaraju et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,5,6,7-tetrahydro-1H-thiopyrano[3,2-c]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h1-3H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWDVNDGVABAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN2)SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559837 |
Source


|
| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |
CAS RN |
124187-74-2 |
Source


|
| Record name | 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

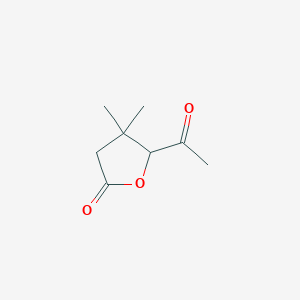
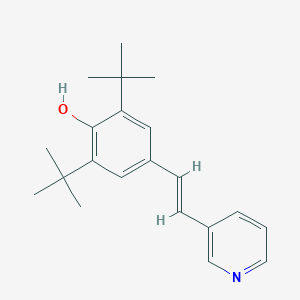
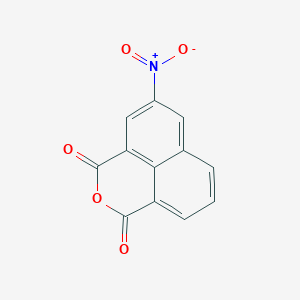
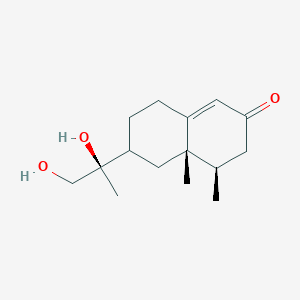

![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
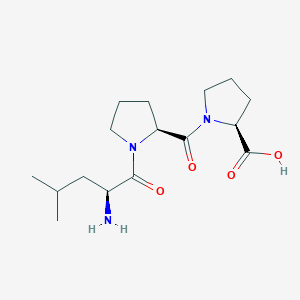

![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)

![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
